molecular formula C10H17BrO B8630776 6-Bromohexylbut-3-ynyl ether

6-Bromohexylbut-3-ynyl ether

Cat. No.: B8630776
M. Wt: 233.14 g/mol
InChI Key: KZIWFMXWSZGCQH-UHFFFAOYSA-N
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Description

6-Bromohexylbut-3-ynyl ether is a useful research compound. Its molecular formula is C10H17BrO and its molecular weight is 233.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H17BrO

Molecular Weight

233.14 g/mol

IUPAC Name

1-bromo-6-but-3-ynoxyhexane

InChI

InChI=1S/C10H17BrO/c1-2-3-9-12-10-7-5-4-6-8-11/h1H,3-10H2

InChI Key

KZIWFMXWSZGCQH-UHFFFAOYSA-N

Canonical SMILES

C#CCCOCCCCCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 50% w/v aqueous sodium hydroxide (2500 ml), 1,6-dibromohexane (2610 g) and tetra-butylammonium bromide (25 g) was warmed to 50° C., with stirring. But-3-yn-1-ol (500 g) was then added to the reaction mixture at such a rate as to ensure the content's temperature did not exceed 65° C. The reaction was left at 50° C. overnight before being cooled to room temperature. Tert-butyl methyl ether (2500 ml) and brine (2000 ml) was added to the cooled mixture and the layers allowed to separate. The ethereal layer was washed with water (2×2000 ml), brine (1×2000 ml), and then dried over anhydrous MgSO4. The solution was filtered and concentrated under reduced pressure to give crude product as a liquid. This was further purified by fractional distillation using a 60 cm vacuum jacketed Vigreux column at ca. 0.5 mbar. The product was obtained in the fraction which boiled at 92–98° C., to give the title compound (518 g), LC RT=6.16, δ (CDCl3) 3.55 (2H, t, J 6.9 Hz), 3.46 (2H, t, J 6.9 Hz), 3.41 (2H, t, J 6.9 Hz), 2.46 (2H, dt, J 2.5, 6.9 Hz), 1.98 (1H, t, J 2.5 Hz), 1.86 (2H, m), 1.59 (2H, m), 1.46 (2H, m), 1.38 (2H, m).
Quantity
2500 mL
Type
reactant
Reaction Step One
Quantity
2610 g
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
2500 mL
Type
reactant
Reaction Step Four
Name
brine
Quantity
2000 mL
Type
solvent
Reaction Step Four
Quantity
25 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

3-Butyn-1-ol (42.4 ml) was stirred vigorously with 1,6-dibromohexane (260 ml) and tetrabutylammonium bisulphate (2.4 g) in 50% aqueous sodium hydroxide solution (200 ml) under nitrogen for 3 days. Water (ca 700 ml) was added and the organic layer was separated. The aqueous layer was extracted twice with dichloromethane (2×100 ml) and the combined organic layers were washed with water, dried (MgSO4) and concentrated. The residue in petroleum ether (bp 40–60°) was loaded onto a column of silica gel (1.5 kg) and the column was eluted with petroleum ether (bp 40–60°), then 10% diethyl ether in petroleum ether (bp 40–60°) to give the title compound (103.3 g), δ (CDCl3) 3.56(2H, t, J 7 Hz), 3.47(2H, t, J 7 Hz), 3.42(2H, t, J 7 Hz), 2.45(2H, m), 1.99(1H, t, J 2 Hz), 1.87(2H, m), 1.60(2H, m) and 1.50 to 1.33 (4H, m).
Quantity
42.4 mL
Type
reactant
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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